molecular formula C20H14N2O2 B11998602 2,3-Diphenylquinoxaline 1,4-dioxide CAS No. 5227-56-5

2,3-Diphenylquinoxaline 1,4-dioxide

Cat. No.: B11998602
CAS No.: 5227-56-5
M. Wt: 314.3 g/mol
InChI Key: NPTPZLXFFOWFIE-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C20H14N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline ring, along with two oxygen atoms at the 1 and 4 positions, forming a dioxide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylquinoxaline 1,4-dioxide typically involves the condensation of benzil with o-phenylenediamine in the presence of an oxidizing agent. One common method is as follows :

    Reactants: Benzil and o-phenylenediamine.

    Solvent: Rectified spirit.

    Conditions: The mixture is warmed in a water bath for 30 minutes, followed by the addition of water until slight cloudiness persists. The solution is then allowed to cool.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the dioxide to the corresponding quinoxaline.

    Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Quinoxaline.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

2,3-Diphenylquinoxaline 1,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoxaline 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The compound can cause DNA damage, which is a key factor in its antimicrobial and anticancer activities. It also generates reactive oxygen species (ROS), leading to oxidative stress in cells .

Comparison with Similar Compounds

2,3-Diphenylquinoxaline 1,4-dioxide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5227-56-5

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H

InChI Key

NPTPZLXFFOWFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4

Origin of Product

United States

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